![molecular formula C21H36O3 B14197955 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol CAS No. 844487-36-1](/img/structure/B14197955.png)
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol is an organic compound with the molecular formula C21H36O3 It is a derivative of resorcinol, where a hydroxypentadecyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable hydroxypentadecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-conditioning properties.
Mecanismo De Acción
The mechanism of action of 5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity and affect gene expression, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Resorcinol: The parent compound with two hydroxyl groups on the benzene ring.
Catechol: Another dihydroxybenzene with hydroxyl groups in the ortho position.
Hydroquinone: A dihydroxybenzene with hydroxyl groups in the para position.
Uniqueness
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol is unique due to the presence of the long hydroxypentadecyl chain, which imparts distinct physicochemical properties and biological activities compared to its simpler counterparts.
Propiedades
Número CAS |
844487-36-1 |
|---|---|
Fórmula molecular |
C21H36O3 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)14-18-15-20(23)17-21(24)16-18/h15-17,19,22-24H,2-14H2,1H3/t19-/m1/s1 |
Clave InChI |
IYXFMXYFVCIIAN-LJQANCHMSA-N |
SMILES isomérico |
CCCCCCCCCCCCC[C@H](CC1=CC(=CC(=C1)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(CC1=CC(=CC(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


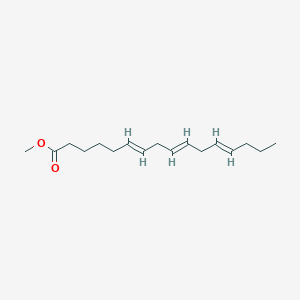
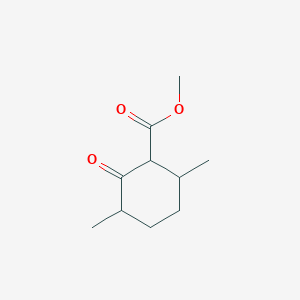
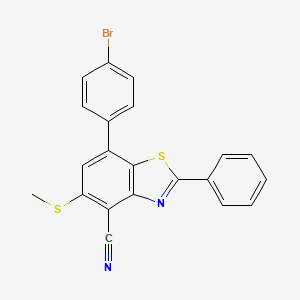

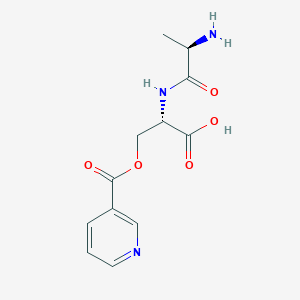
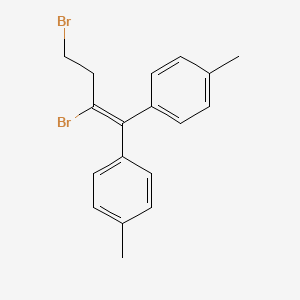
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)

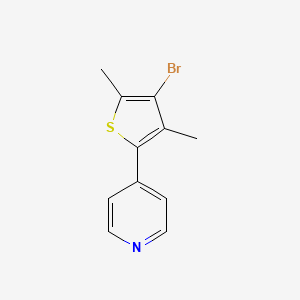

![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)

